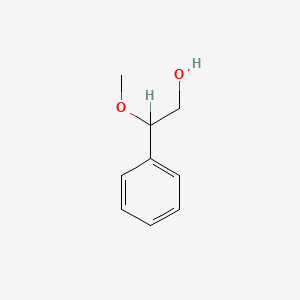

2-Méthoxy-2-phényléthanol

Vue d'ensemble

Description

OSM-S-338 est un composé appartenant à la série des aminothiénopyrimidines, qui a montré un potentiel significatif dans divers domaines de la recherche scientifique. Ce composé fait partie du projet Open Source Malaria, qui vise à développer de nouveaux traitements contre le paludisme. OSM-S-338 est structurellement apparenté à d'autres composés de la série des aminothiénopyrimidines et a été étudié pour son activité biologique et ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

It has been used as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine

Mode of Action

It is known to be involved in the synthesis of optically active 1,4-dihydropyridines . The specific interactions of 2-Methoxy-2-phenylethanol with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

2-Methoxy-2-phenylethanol is involved in the synthesis of optically active 1,4-dihydropyridines . It is also a key intermediate for the synthesis of C4-symmetric tetraalkoxy resorcinarenes

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methoxy-2-phenylethanol are not well-studied. Its impact on bioavailability is currently unknown. The compound has a molecular weight of 152.19 and a density of 1.061 g/mL at 25 °C . These properties may influence its pharmacokinetics.

Result of Action

It is known to be involved in the synthesis of optically active 1,4-dihydropyridines

Analyse Biochimique

Biochemical Properties

It is known that this compound is involved in the synthesis of optically active 1,4-dihydropyridines

Cellular Effects

It is known that this compound can influence cell function through its role in the synthesis of optically active 1,4-dihydropyridines

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level through its role in the synthesis of optically active 1,4-dihydropyridines

Metabolic Pathways

It is known that this compound is involved in the synthesis of optically active 1,4-dihydropyridines

Méthodes De Préparation

La synthèse d'OSM-S-338 implique plusieurs étapes, commençant par la construction de l'échafaudage thiénopyrimidine. La thiénopyrimidone chlorée est utilisée dans une réaction de lithiation/halogénation pour introduire la fonctionnalité souhaitée tout en maintenant des rendements exploitables. Une amine est introduite en position 4 en utilisant une solution d'hydroxyde d'ammonium dans un tube scellé à 120°C

Analyse Des Réactions Chimiques

OSM-S-338 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Chimie : OSM-S-338 sert d'intermédiaire précieux dans la synthèse d'autres composés biologiquement actifs.

Biologie : Le composé a montré une activité contre Plasmodium falciparum, le parasite responsable du paludisme.

Mécanisme d'action

OSM-S-338 exerce ses effets en inhibant l'activité de la synthétase d'ARNt d'asparagine de Plasmodium falciparum. Cette enzyme est essentielle à la synthèse des protéines dans le parasite. OSM-S-338 agit comme un pro-inhibiteur, formant un adduit covalent avec l'enzyme et bloquant son activité. Cette inhibition conduit à l'activation de la réponse de famine en acides aminés, tuant finalement le parasite . La sélectivité du composé pour l'enzyme du parasite par rapport à l'enzyme humaine est due à des différences dans la structure et la flexibilité du site actif .

Comparaison Avec Des Composés Similaires

OSM-S-338 fait partie de la série des aminothiénopyrimidines, qui comprend plusieurs autres composés ayant des structures et des activités similaires. Parmi ces composés, on peut citer :

OSM-S-106 : Ce composé a un échafaudage aminothiénopyrimidine similaire et montre une activité contre Plasmodium falciparum.

TCMDC-135294 : Un autre composé apparenté ayant un mécanisme d'action similaire. Comparé à ces composés, OSM-S-338 présente des caractéristiques structurales uniques qui contribuent à son activité biologique et à sa sélectivité distinctes. .

Propriétés

IUPAC Name |

2-methoxy-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUPLBMGDDPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863068 | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-22-8 | |

| Record name | β-Methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2979-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, beta-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Methoxy-2-phenylethanol has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. Key spectroscopic data includes:

A: Several studies highlight the use of MOFs as catalysts for the ring-opening reaction of styrene oxide with methanol, yielding 2-methoxy-2-phenylethanol as the desired product [, , , ]. For example, a hierarchical porous CuBTC MOF demonstrated enhanced catalytic activity for this reaction due to facile mass transfer and denser open metal sites []. Similarly, Cr-MIL-101 encapsulated with Keggin phosphotungstic acid proved to be a highly active heterogeneous catalyst for this reaction [].

A: The stereochemistry of the hydroxyl group in 2-methoxy-2-phenylethanol plays a crucial role in its effectiveness as a chiral auxiliary [, ]. The (S)-enantiomer is often preferred due to its ability to induce higher diastereoselectivity in the formation of the desired enantiomer of 1,4-dihydropyridines.

ANone: Common analytical techniques include:

- Gas Chromatography (GC) [, ]: Used to monitor reaction progress and determine product yield.

- Nuclear Magnetic Resonance (NMR) Spectroscopy [, ]: Provides structural information and can differentiate between enantiomers.

A: Enzymatic resolution using lipases, particularly Candida antarctica lipase B (CAL-B), is an effective method for resolving racemic 2-methoxy-2-phenylethanol [, ]. CAL-B exhibits high enantioselectivity towards the (R)-enantiomer during acylation, enabling the separation of the desired enantiomer.

A: Research shows that solvent permittivity (ε) significantly influences the enantiomeric ratio (E) achieved during the CAL-B catalyzed acetylation of 2-methoxy-2-phenylethanol []. The E vs. ε plot exhibited a convex shape, reaching maximum E at a medium ε value, suggesting an optimal polarity range for maximizing enantioselectivity.

A: Bismuth gallate, a layered coordination polymer synthesized using methanol, displays good stability and functions as a Lewis acid catalyst []. This material effectively catalyzes the conversion of styrene oxide to 2-methoxy-2-phenylethanol with high regioselectivity, demonstrating its potential in organic synthesis.

A: Yes, beyond enzymatic resolution and MOF-catalyzed reactions, 2-methoxy-2-phenylethanol can be synthesized via the photolysis of 4-phenyl-1,3-dioxolan-2-one in methanol []. This method produces 2-methoxy-2-phenylethanol alongside other byproducts like phenethyl alcohol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1584230.png)

![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)